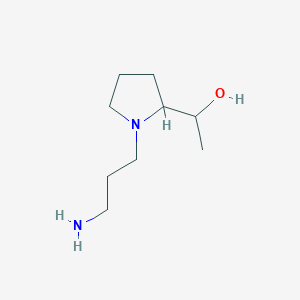

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHYIRJPSQEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of complex molecules.

Biology: It may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.

Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ring Puckering and Conformation

The pyrrolidine ring’s puckering significantly influences reactivity and binding. The Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) quantify nonplanar distortions . For example:

- 1-(Pyrrolidin-2-yl)ethan-1-ol (): The ethanol group induces a chair-like puckering ($ q \approx 0.5 \, \text{Å} $) due to steric interactions.

- Target Compound: The 3-aminopropyl chain likely increases ring flexibility, reducing puckering amplitude ($ q < 0.4 \, \text{Å} $) compared to rigid substituents like cyclopropylmethyl .

Electronic Effects

- Amino Group Impact: The 3-aminopropyl substituent enhances basicity (p$ Ka \sim 9.5 $) compared to non-amino analogues (e.g., cyclopropylmethyl derivative, p$ Ka \sim 7.5 $) .

Reactivity and Functionalization

- Redox Sensitivity : The target compound’s primary alcohol and amine groups make it prone to oxidation, unlike 1-[(3-methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol, where the aromatic naphthol stabilizes the structure .

- Nucleophilic Substitution: The 3-aminopropyl chain allows for further functionalization (e.g., acylations), a feature absent in simpler derivatives like 1-(pyrrolidin-2-yl)ethan-1-ol .

Pharmacological Potential

While direct pharmacological data for the target compound is lacking, structurally related pyrrolidine derivatives are used as:

- Dopamine Receptor Ligands: Analogues with ethanol/amine groups exhibit affinity for neurotransmitter receptors .

- Antimicrobial Agents: Pyrrolidine-ethanol hybrids show moderate activity against Gram-positive bacteria .

Limitations and Challenges

- Stereochemical Complexity: The target compound’s stereocenters (C2 of pyrrolidine, C1 of ethanol) require chiral resolution for enantiopure synthesis, unlike achiral hybrids like 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol .

- Solubility: The aminopropyl chain may reduce water solubility compared to smaller substituents (e.g., methyl groups) .

Biological Activity

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, also known by its CAS number 2098096-48-9, is a chemical compound that has garnered attention in various fields, including pharmacology and medicinal chemistry. Its structure comprises a pyrrolidine ring substituted with an aminopropyl group, which is believed to contribute to its biological activity.

- Molecular Formula: C₉H₂₀N₂O

- Molecular Weight: 172.27 g/mol

- Density: Approximately 1.1 g/cm³

- Boiling Point: 312 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further research and potential applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This modulation can influence various physiological processes, including mood regulation and cognitive function.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

Neurotransmitter Modulation:

- Similar compounds have been shown to enhance dopamine release, which may have implications for treating conditions like depression and anxiety disorders.

- The interaction with serotonin receptors suggests potential antidepressant properties.

-

Cytotoxicity:

- Preliminary studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, analogs tested against A549 (lung cancer) and HCT116 (colon cancer) cells demonstrated significant pro-apoptotic activity, suggesting that this compound may also possess similar properties .

Case Study 1: Induction of Apoptosis in Cancer Cells

A study focusing on the pro-apoptotic effects of related pyrrolidine derivatives found that certain structural modifications enhanced their efficacy against cancer cell lines. The results indicated that compounds induced late apoptosis or necrosis in A549 cells, with a notable increase in sub-G1 phase cells after treatment . This suggests that this compound could be further explored for its anticancer potential.

Case Study 2: Neuropharmacological Effects

In a comparative study of similar compounds, it was found that those with an aminopropyl substitution exhibited enhanced binding affinity to serotonin receptors. This finding supports the hypothesis that this compound may have mood-enhancing effects, warranting further investigation into its therapeutic applications in psychiatric disorders .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | Enhanced dopamine release | Potential antidepressant effects |

| Cytotoxicity in Cancer Cells | Induced apoptosis in A549 and HCT116 cells | Possible anticancer therapy applications |

| Serotonin Receptor Interaction | Increased binding affinity | Mood regulation and treatment for anxiety/depression |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

One common approach is the alkylation of a 2-substituted pyrrolidine with a 3-bromopropylamine or related aminopropyl halide, followed by reduction or functional group transformation to introduce the ethan-1-ol group.

- Starting Materials : 2-substituted pyrrolidine (e.g., 2-hydroxypyrrolidine or 2-ketopyrrolidine derivatives).

- Alkylating Agent : 3-bromopropylamine or protected aminopropyl halides.

- Reaction Conditions : Use of alkali metal bases such as sodium hydride or potassium tert-butoxide in inert solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Outcome : N-alkylation at the pyrrolidine nitrogen to attach the 3-aminopropyl group.

Reduction of Pyrrolidin-2-one Intermediates

Another route involves the reduction of pyrrolidin-2-one derivatives to the corresponding pyrrolidin-2-ol, which introduces the ethan-1-ol moiety at the 2-position.

- Starting Materials : Pyrrolidin-2-one derivatives bearing the 3-aminopropyl substituent.

- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with palladium or rhodium catalysts.

- Reaction Conditions : Mild temperatures, often in alcoholic solvents such as methanol or ethanol.

- Outcome : Conversion of the ketone group at C-2 to the corresponding secondary alcohol, yielding the ethan-1-ol functionality.

Multi-step Synthesis via Halogenation and Substitution

Some methods employ halogenation at the 2-position of the pyrrolidine ring followed by nucleophilic substitution with aminoalkyl reagents.

- Halogenation : Use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert hydroxyl groups to chlorides.

- Substitution : Reaction with 3-aminopropyl nucleophiles to introduce the aminoalkyl side chain.

- Purification : Extraction and crystallization to isolate the target compound.

Representative Preparation Process (Based on Patent KR101325589B1)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrrolidin-2-one derivative + halogenating agent (e.g., SOCl2) | Halogenation at 2-position | Formation of 2-chloropyrrolidine intermediate |

| 2 | 3-aminopropyl nucleophile + base (e.g., NaH, KOH) | Nucleophilic substitution at nitrogen | Introduction of 3-aminopropyl group |

| 3 | Reduction with NaBH4 or catalytic hydrogenation | Reduction of ketone to alcohol | Formation of this compound |

| 4 | Purification by extraction, drying (Na2SO4), and crystallization | Isolation of pure compound | High purity target molecule |

Reaction Conditions and Catalysts

- Bases : Sodium hydride, potassium tert-butoxide, sodium methoxide.

- Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, methanol.

- Catalysts : Palladium on carbon (Pd/C), rhodium complexes for hydrogenation.

- Temperature : Typically room temperature to reflux depending on step.

- Time : Several hours to overnight for alkylation and reduction steps.

Analytical Data and Yields

While specific numerical yields vary depending on exact conditions and scale, typical yields for each step are:

| Step | Yield (%) | Notes |

|---|---|---|

| Alkylation | 70-85% | Dependent on purity of alkylating agent |

| Reduction | 80-95% | Sodium borohydride gives mild reduction |

| Overall | 60-75% | After purification |

Analytical techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of pyrrolidine | 2-hydroxypyrrolidine | 3-bromopropylamine, base | RT to reflux, inert solvent | Straightforward, good yields | Requires careful control to avoid over-alkylation |

| Reduction of pyrrolidin-2-one | 3-aminopropyl pyrrolidin-2-one | NaBH4 or catalytic hydrogenation | Mild temperature, alcoholic solvent | High selectivity for alcohol | Sensitive to moisture, requires dry conditions |

| Halogenation-substitution | 2-hydroxypyrrolidine | SOCl2, then amine nucleophile | Halogenation at low temp, substitution at RT | Enables introduction of various substituents | Multi-step, use of corrosive reagents |

Research Findings and Notes

- The use of sodium borohydride is favored for selective reduction of the 2-keto group without affecting the amino group.

- Catalytic hydrogenation offers cleaner reactions but requires specialized equipment.

- Alkylation reactions require anhydrous conditions to prevent side reactions.

- Protective groups on the amino group may be used during synthesis to improve selectivity.

- Purification typically involves solvent extraction and drying agents such as sodium sulfate.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A common intermediate is 3-aminopropylpyrrolidine, which undergoes alkylation with ethylene oxide or epoxide derivatives to introduce the ethanol moiety. Key steps include protecting the amine group (e.g., using Boc-anhydride) to prevent side reactions, followed by deprotection under acidic conditions. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/methanol 9:1) and characterized by H NMR (δ ~1.4–1.8 ppm for pyrrolidine protons, δ ~3.5 ppm for ethanol -OH) .

Q. Which spectroscopic techniques are optimal for confirming stereochemistry and purity?

- Methodological Answer :

- NMR : H and C NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers. Coupling constants (e.g., for vicinal protons) help confirm spatial arrangements .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Polarimetry : Specific rotation ([α]) comparisons with literature values validate enantiomeric purity .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be analyzed quantitatively?

- Methodological Answer : Apply Cremer-Pople parameters (evidence from cyclopentane/pyrrolidine studies):

- Define the mean plane of the pyrrolidine ring using Cartesian coordinates from X-ray data.

- Calculate puckering amplitude () and phase angle () via:

where are deviations from the mean plane.

- Compare results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to assess deviations from ideal envelope or twist conformations .

Q. What computational strategies predict biological activity based on structural features?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or enzymes). Focus on hydrogen bonding between the ethanol -OH and receptor active sites.

- QSAR Modeling : Train models with descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donor/acceptor counts. Validate against bioassay data (e.g., IC₅₀ values from kinase inhibition assays) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

Contradictions and Validation

- Stereochemical Assignments : Discrepancies between NMR-based predictions and X-ray data (e.g., axial vs. equatorial substituents) require validation via NOESY/ROESY to detect spatial proximities .

- Biological Activity : Conflicting IC₅₀ values in kinase assays may arise from differences in assay conditions (e.g., ATP concentration). Normalize data using Z-factor statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.